molecular formula C7H6ClN3 B1457810 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1159828-70-2

4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1457810
M. Wt: 167.59 g/mol
InChI Key: OHSIWTLJMVJMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” is a chemical compound . It is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .


Synthesis Analysis

A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .


Molecular Structure Analysis

The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .


Chemical Reactions Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The only representative of 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines, 1-phenyl derivative 1a was obtained by the reaction of carboxamide 2a .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” are not fully specified. The molecular formula is C6H4ClN3 and the molecular weight is 153.6 .

Scientific Research Applications

Organic Synthesis

  • Summary of Application : “4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” is used as an intermediate in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines . These compounds may have useful pharmacological properties .
  • Methods of Application : The compound was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
  • Results or Outcomes : The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .

Antiviral and Analgesic Activity

  • Summary of Application : Compounds derived from “4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” have shown various biological activities, including antiviral and analgesic activity .
  • Results or Outcomes : While specific results or outcomes are not detailed in the source, the implication is that these compounds have shown promise in these areas .

Treatment of Erectile Dysfunction and Hyperuricemia

  • Summary of Application : Derivatives of “4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” have been used in the treatment of male erectile dysfunction and hyperuricemia .
  • Results or Outcomes : While specific results or outcomes are not detailed in the source, the implication is that these compounds have shown promise in these areas .

Prevention of Gout

  • Summary of Application : Compounds derived from “4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” have been used in the prevention of gout .
  • Results or Outcomes : While specific results or outcomes are not detailed in the source, the implication is that these compounds have shown promise in this area .

Antitumor Activity

  • Summary of Application : “4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” is an important structural fragment present in naturally occurring nucleosides (Formycin A and Formycin B), which have significant antitumor activity .
  • Results or Outcomes : While specific results or outcomes are not detailed in the source, the implication is that these compounds have shown promise in this area .

Antibacterial and Antiproliferative Activity

  • Summary of Application : Functionally substituted “4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” showed good antibacterial and antiproliferative activity .
  • Results or Outcomes : While specific results or outcomes are not detailed in the source, the implication is that these compounds have shown promise in these areas .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It should be kept away from heat, flames, and sparks. Oxidizing agents should be avoided. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen chloride .

properties

IUPAC Name

4-chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-6-5(3-9-11-6)7(8)10-4/h2-3H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSIWTLJMVJMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-6-methylpyridine-3-carbaldehyde (12 g, 63 mmol) in 1,2-dichloroethane (200 mL) was added hydrazine monohydrate (9.52 g, 0.190 mol), and the reaction mixture was heated at 80° C. for 18 hours. After removal of solvents in vacuo, the residue was suspended in water (150 mL) and stirred for 30 minutes. The resulting precipitate was collected by filtration and washed with petroleum ether (2×250 mL), then was suspended in chloroform (150 mL), stirred for 30 minutes and filtered. The chloroform suspension was repeated twice to afford the product as a white solid. Yield: 6.7 g, 40 mmol, 63%. LCMS m/z 168.1 [M+H+]. 1H NMR (400 MHz, DMSO-d6) δ 13.70 (br s, 1H), 8.21 (s, 1H), 7.38 (s, 1H), 2.52 (s, 3H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.